2,5-Dioxopyrrolidin-1-yl 3-((2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)methyl)benzoate

Description

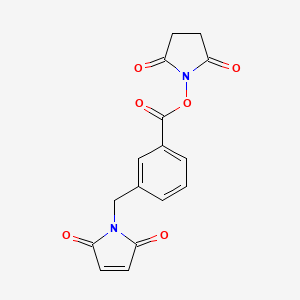

This heterobifunctional compound features a benzoate core substituted at the 3-position with a maleimide-containing methyl group and an N-hydroxysuccinimide (NHS) ester at the 1-position of the pyrrolidin-2,5-dione ring. The NHS ester enables amine-targeting reactivity, while the maleimide group facilitates thiol conjugation, making it a critical reagent in bioconjugation and crosslinking applications . Its molecular formula is C₁₆H₁₂N₂O₆, with a molecular weight of 328.28 g/mol .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrol-1-yl)methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O6/c19-12-4-5-13(20)17(12)9-10-2-1-3-11(8-10)16(23)24-18-14(21)6-7-15(18)22/h1-5,8H,6-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDYCJAOVESERHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC=CC(=C2)CN3C(=O)C=CC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Esterification and Maleimide Formation

The synthesis begins with the preparation of 3-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoic acid, followed by its conversion to the corresponding acid chloride and subsequent esterification with pyrrolidine-2,5-dione.

Synthesis of 3-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoic Acid

-

Maleamic Acid Precursor :

-

Cyclization to Maleimide :

Esterification with Pyrrolidine-2,5-dione

-

Acid Chloride Formation :

-

Reactants : 3-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoic acid, thionyl chloride (SOCl₂).

-

Conditions : Reflux in dichloromethane (DCM) for 3 hours.

-

-

Coupling Reaction :

Direct Coupling via Mitsunobu Reaction

An alternative route employs the Mitsunobu reaction to introduce the maleimide moiety directly onto the benzyl position:

-

Reactants :

-

3-(Hydroxymethyl)benzoic acid.

-

Maleimide, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD).

-

-

Conditions :

-

Stirred in THF at 0°C to room temperature for 6 hours.

-

-

Outcome :

-

Subsequent Steps :

-

Acid chloride formation and esterification as in Section 1.1.2.

-

Reaction Conditions and Optimization

Critical Parameters for Maleimide Cyclization

Esterification Efficiency

-

Base Selection : Triethylamine outperforms weaker bases (e.g., pyridine) in scavenging HCl, improving yields.

-

Solvent Purity : Anhydrous DCM minimizes hydrolysis of the acid chloride intermediate.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity and Yield Data

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Maleamic acid formation | 89 | 92 |

| Cyclization | 68 | 95 |

| Esterification | 85 | 98 |

Comparative Analysis of Synthetic Methods

Stepwise vs. Direct Coupling

| Parameter | Stepwise Method | Mitsunobu Method |

|---|---|---|

| Total Yield | 58% | 49% |

| Step Count | 4 | 3 |

| Purification Complexity | High | Moderate |

Industrial Scalability Considerations

-

Cost : Stepwise method requires cheaper reagents but more steps.

-

Throughput : Direct coupling reduces step count but uses costly DEAD.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 3-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the succinimide ester group.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

Hydrolysis Conditions: Hydrolysis reactions are typically carried out in aqueous solutions with either hydrochloric acid (HCl) or sodium hydroxide (NaOH) as the catalyst.

Major Products

Substitution Products: The major products of substitution reactions are amides or thioesters, depending on the nucleophile used.

Hydrolysis Products: The hydrolysis of the compound yields 3-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoic acid and N-hydroxysuccinimide.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 3-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of peptide bonds and other bioconjugation reactions.

Biology: The compound is employed in the labeling and modification of biomolecules, such as proteins and nucleic acids.

Medicine: It is used in the development of antibody-drug conjugates for targeted cancer therapy.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoate involves the formation of covalent bonds with nucleophilic groups on target molecules. The succinimide ester group reacts with amines, thiols, or hydroxyl groups to form stable amide, thioester, or ester bonds. This reactivity is exploited in bioconjugation applications to link the compound to biomolecules, thereby modifying their properties or functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3- vs. 4-Substituted Benzoates

- 2,5-Dioxopyrrolidin-1-yl 4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoate (CAS: 64987-84-4) Shares the same molecular formula (C₁₆H₁₂N₂O₆) and weight (328.28 g/mol) as the target compound but differs in the substitution position (4- vs. 3- on the benzoate ring) .

Linker Variants: Benzoate vs. Acetate/PEG Spacers

2,5-Dioxopyrrolidin-1-yl 2-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)acetate (CAS: 91574-33-3)

- 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)ethoxy)propanoate (CAS: 955094-26-5) Molecular formula: C₁₈H₂₃N₃O₉, weight: 425.39 g/mol . Incorporates a PEG-like ethoxyethoxy spacer between the NHS ester and maleimide. Impact: The hydrophilic PEG spacer enhances water solubility and reduces aggregation, advantageous for in vivo applications.

Aliphatic vs. Aromatic Linkers

- 2,5-Dioxopyrrolidin-1-yl 6-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]hexanoate Molecular formula: C₁₈H₂₂N₃O₈ (weight: 408.39 g/mol) . Uses a hexanoate chain instead of a benzoate, increasing hydrophobicity. Impact: Greater hydrophobicity may improve membrane permeability but reduce solubility in polar solvents.

Functionalized Derivatives: Fluorescent and Photoactive Groups

- 2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate (CAS: 97427-71-9) Molecular formula: C₂₄H₁₉NO₄, weight: 385.41 g/mol . Substitutes the maleimide with a pyrenyl group, introducing fluorescence. Impact: Enables tracking of conjugates via fluorescence microscopy, expanding utility in imaging studies.

{2-(Diethoxyphosphoryl)-5-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]-2,5-dimethylpyrrolidin-1-yl} oxidanyl

Data Table: Key Structural and Functional Comparisons

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity in conjugation reactions?

The compound contains two reactive moieties: a 2,5-dioxopyrrolidin-1-yl (NHS ester) group and a 2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl (maleimide) group. The NHS ester reacts selectively with primary amines (e.g., lysine residues) under mild aqueous conditions (pH 7–9), while the maleimide group targets thiols (e.g., cysteine residues). This dual functionality enables its use as a heterobifunctional crosslinker for protein-protein or protein-small molecule conjugates. Structural confirmation requires NMR (e.g., H/C) and high-resolution mass spectrometry (HRMS) to verify ester and amide bond formation .

Q. What synthetic routes are reported for analogous NHS-maleimide crosslinkers, and how can they guide the synthesis of this compound?

Synthesis typically involves sequential functionalization of a benzoic acid derivative. For example:

Step 1 : Introduce the maleimide group via Mitsunobu reaction or alkylation of 3-(hydroxymethyl)benzoic acid with 2,5-dioxo-2,5-dihydro-1H-pyrrole.

Step 2 : Activate the carboxylate with N-hydroxysuccinimide (NHS) using carbodiimide coupling (e.g., DCC or EDC).

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization to achieve >95% purity.

Yields can be optimized by controlling reaction temperature (0–25°C) and stoichiometry (1.2–1.5 equiv. NHS) .

Q. What analytical methods are critical for characterizing this compound and its reaction products?

- NMR Spectroscopy : H NMR to confirm maleimide proton signals (~6.7 ppm) and NHS ester protons (~2.8 ppm).

- HRMS : To validate molecular weight (expected [M+H]: ~413.1 Da).

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity and monitor conjugation efficiency.

- FTIR : Peaks at ~1740 cm (ester C=O) and ~1700 cm (maleimide C=O) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reactivity data under varying pH conditions?

Conflicting reports on maleimide-thiol reaction kinetics at pH >7.5 (e.g., hydrolysis vs. conjugation) require controlled studies:

- Kinetic Assays : Use UV-Vis spectroscopy to monitor thiol consumption (Ellman’s assay) at pH 6.5–8.5.

- Competition Experiments : Compare reaction rates of maleimide with cysteine versus glutathione.

- Stability Studies : Incubate the compound in PBS (pH 7.4, 37°C) and analyze degradation via LC-MS to quantify hydrolysis byproducts .

Q. What strategies mitigate nonspecific binding during protein conjugation?

- Site-Directed Conjugation : Use engineered proteins with single cysteine/lysine residues.

- Blocking Agents : Add excess imidazole (20 mM) to scavenge unreacted NHS esters.

- Post-Conjugation Purification : Size-exclusion chromatography (SEC) or affinity tags to isolate target conjugates. Validate specificity via SDS-PAGE and Western blot .

Q. How can computational modeling predict the compound’s stability and interactions in biological systems?

- Molecular Dynamics (MD) Simulations : Model the compound’s behavior in aqueous solutions to predict hydrolysis rates.

- Docking Studies : Assess binding affinity to serum albumin (common source of nonspecific binding).

- QSPR Models : Correlate structural descriptors (e.g., logP, polar surface area) with experimental stability data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.